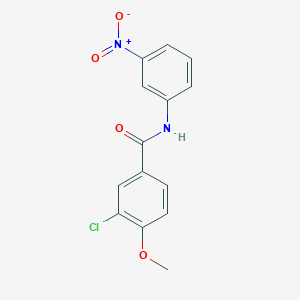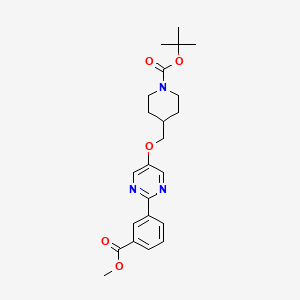![molecular formula C15H11Cl2N B11830547 (4bS,9bR)-7,8-dichloro-4bH,5H,9bH,10H-indeno[1,2-b]indole](/img/structure/B11830547.png)
(4bS,9bR)-7,8-dichloro-4bH,5H,9bH,10H-indeno[1,2-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4bS,9bR)-7,8-dichloro-4bH,5H,9bH,10H-indeno[1,2-b]indole is a complex organic compound characterized by its unique indenoindole structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine atoms at the 7 and 8 positions of the indenoindole core adds to its chemical reactivity and potential for diverse applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4bS,9bR)-7,8-dichloro-4bH,5H,9bH,10H-indeno[1,2-b]indole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Cyclization: The indole core undergoes cyclization with a suitable diene or dienophile to form the indenoindole structure. This step often requires the use of a Lewis acid catalyst to facilitate the cyclization process.
Chlorination: The final step involves the selective chlorination of the indenoindole core at the 7 and 8 positions. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4bS,9bR)-7,8-dichloro-4bH,5H,9bH,10H-indeno[1,2-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Substitution: The chlorine atoms at the 7 and 8 positions can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced indenoindole derivatives.
Substitution: Formation of substituted indenoindole derivatives with various functional groups.
Applications De Recherche Scientifique
(4bS,9bR)-7,8-dichloro-4bH,5H,9bH,10H-indeno[1,2-b]indole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is studied for its role in modulating biological pathways and its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of (4bS,9bR)-7,8-dichloro-4bH,5H,9bH,10H-indeno[1,2-b]indole involves its interaction with molecular targets such as DNA and proteins. The chlorine atoms enhance its binding affinity to these targets, leading to the inhibition of key biological processes. The compound may also induce oxidative stress in cells, contributing to its cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4bS,9bR)-6-ethyl-8-methoxy-4bH,5H,9bH,10H-indeno[1,2-b]indole: This compound has similar structural features but differs in the substituents at the 6 and 8 positions.
(4bS,9bR)-4b,6,8,9b-tetramethyl-4bH,5H,9bH,10H-indeno[1,2-b]indole: Another structurally related compound with methyl groups at multiple positions.
Uniqueness
The presence of chlorine atoms at the 7 and 8 positions in (4bS,9bR)-7,8-dichloro-4bH,5H,9bH,10H-indeno[1,2-b]indole distinguishes it from other similar compounds. These chlorine atoms enhance its reactivity and potential for diverse applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C15H11Cl2N |
|---|---|
Poids moléculaire |
276.2 g/mol |
Nom IUPAC |
(4bS,9bR)-7,8-dichloro-4b,5,9b,10-tetrahydroindeno[1,2-b]indole |
InChI |
InChI=1S/C15H11Cl2N/c16-12-6-10-11-5-8-3-1-2-4-9(8)15(11)18-14(10)7-13(12)17/h1-4,6-7,11,15,18H,5H2/t11-,15-/m1/s1 |
Clé InChI |
XKVMSUBEHGYDQM-IAQYHMDHSA-N |
SMILES isomérique |
C1[C@H]2[C@@H](C3=CC=CC=C31)NC4=CC(=C(C=C24)Cl)Cl |
SMILES canonique |
C1C2C(C3=CC=CC=C31)NC4=CC(=C(C=C24)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Bromo-6-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11830476.png)
![4,6-Dichloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11830478.png)
![17-Hydroxy-21-[(methylsulfonyl)oxy]-pregna-1,4-diene-3,11,20-trione](/img/structure/B11830484.png)
![N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride](/img/structure/B11830487.png)

![(2R,3R,4S,5R)-2-(4-Amino-6-chloro-1H-imidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B11830499.png)
![1-(2-bromo-4-nitro-1H-imidazol-1-yl)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-propanol](/img/structure/B11830509.png)
![N-[(9R,9aR)-7-methoxy-9a-[(1R)-1-phenylprop-2-en-1-yl]-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B11830510.png)

![2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid](/img/structure/B11830524.png)


